molecular formula C18H32N4O B7141675 N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide

Cat. No.: B7141675
M. Wt: 320.5 g/mol
InChI Key: PQOHASBYEIKQHB-UHFFFAOYSA-N
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Description

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a carboxamide group and an imidazole moiety

Properties

IUPAC Name

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O/c1-14(2)11-17-7-5-6-9-22(17)18(23)20-12-15(3)13-21-10-8-19-16(21)4/h8,10,14-15,17H,5-7,9,11-13H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOHASBYEIKQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(C)CNC(=O)N2CCCCC2CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal, ammonia, and acetaldehyde.

    Alkylation: The imidazole derivative is then alkylated using an appropriate alkyl halide.

    Formation of the piperidine ring: This involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction.

    Coupling reaction: The final step involves coupling the imidazole derivative with the piperidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may yield the corresponding amines.

Scientific Research Applications

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Piperidine-1-carboxamide: A compound with a similar piperidine ring structure but lacking the imidazole moiety.

Uniqueness

N-[2-methyl-3-(2-methylimidazol-1-yl)propyl]-2-(2-methylpropyl)piperidine-1-carboxamide is unique due to its combined imidazole and piperidine structures, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.

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